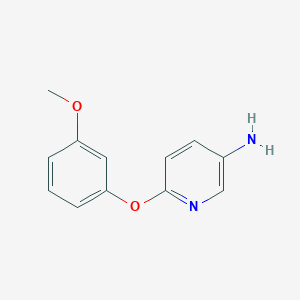
4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one” is an organic compound that likely contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and are part of many therapeutic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a quinoline ring, with chloro, methoxy, and methyl substituents at the 4, 6, and 2 positions, respectively . The butan-2-one group would be attached to the quinoline ring .Chemical Reactions Analysis
As for the chemical reactions, quinolines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the chloro, methoxy, and methyl groups would likely influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methoxy group and the nonpolar methyl and chloro groups would likely affect its solubility, boiling point, and melting point .科学的研究の応用
Synthesis Techniques and Intermediate Formation
4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one and its derivatives are synthesized through various techniques, primarily focusing on modifications of quinoline compounds to achieve desired properties. For instance, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol involves a series of reactions starting from 2-methyl-3-nitrophenol, showcasing the complex steps involved in crafting such compounds (Chenhon, 2015). Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates a multi-step process including cyclization, nitrification, and chlorination, highlighting the intricate procedures required to obtain specific quinoline derivatives (Zhao, Lei, & Guo, 2017).
Applications in Tubulin-Polymerization Inhibition and Antimicrobial Activities
Some derivatives of 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one exhibit significant biological activities. For example, certain compounds have been discovered as potent tubulin-polymerization inhibitors, with activities against tubulin assembly and colchicine binding, suggesting their utility in cancer treatment through disruption of microtubule formation (Wang et al., 2014). Additionally, a series of novel 2-chloroquinolin-3-yl ester derivatives, synthesized from 2-chloroquinoline-3-carbaldehyde, demonstrated antimicrobial activities against various bacterial and fungal species, further exemplifying the potential of these compounds in therapeutic applications (Tabassum et al., 2014).
Safety And Hazards
将来の方向性
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and mechanism of action. Given the wide range of applications of quinoline derivatives, this compound could have potential uses in medicinal chemistry .
特性
IUPAC Name |
4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9(18)4-6-12-10(2)17-14-7-5-11(19-3)8-13(14)15(12)16/h5,7-8H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVYBTVDLFICII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355899 |
Source


|
| Record name | 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |
CAS RN |
64375-68-4 |
Source


|
| Record name | 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

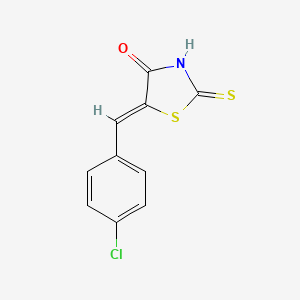
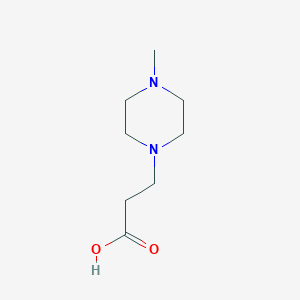

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

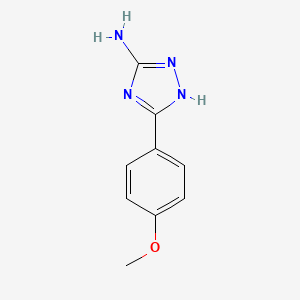
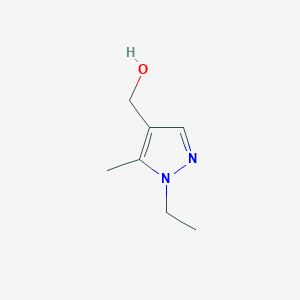
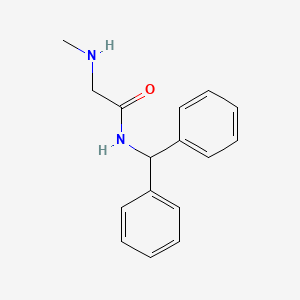
![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)
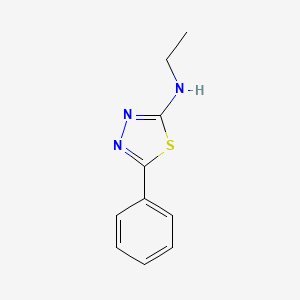
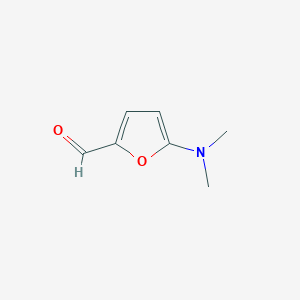
![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)
